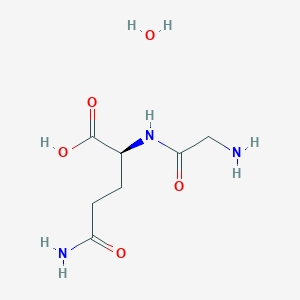

Glycyl-L-glutamine monohydrate

Descripción general

Descripción

Glicil-L-Glutamina (hidrato) es un dipéptido compuesto por glicina y L-glutamina. Es un fragmento dipéptido C-terminal de la beta-endorfina y es conocido por sus altas propiedades antioxidantes y antienvejecimiento . Este compuesto es soluble en agua y se utiliza en diversas aplicaciones de investigación científica debido a su estabilidad y biodisponibilidad .

Métodos De Preparación

La preparación de Glicil-L-Glutamina (hidrato) implica varias rutas sintéticas:

-

Método de Anhídrido Mixto

Paso 1: Proteger el N-terminal de la glicina con anhídrido tert-butoxicarbonil (Boc) para obtener N-(tert-butoxicarbonil)-glicina.

Paso 2: Condensar N-(tert-butoxicarbonil)-glicina con L-glutamina usando cloroformato a través de un método de anhídrido mixto.

Paso 3: Desproteger el compuesto usando ácido trifluoroacético para obtener Glicil-L-Glutamina bruta.

Paso 4: Recristalizar el producto bruto para lograr Glicil-L-Glutamina de alta pureza.

-

Método de Solución de Agua de Carbonato

Paso 1: Mezclar glutamina con solución de agua de carbonato para proporcionar un ambiente alcalino débil estable.

Paso 2: Agregar cloruro de ftalimido acetilo gota a gota a baja temperatura para reaccionar con la glutamina.

Análisis De Reacciones Químicas

Glicil-L-Glutamina (hidrato) experimenta diversas reacciones químicas:

Reducción: Las reacciones de reducción son menos comunes para este compuesto.

Sustitución: Puede participar en reacciones de sustitución, particularmente en la síntesis de péptidos donde están involucrados los grupos amino.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen cloroformato para la condensación y ácido trifluoroacético para la desprotección . Los principales productos formados a partir de estas reacciones suelen ser Glicil-L-Glutamina de alta pureza .

Aplicaciones Científicas De Investigación

Nutritional Applications

Glycyl-L-glutamine monohydrate is increasingly recognized for its role in nutritional supplementation , particularly in parenteral nutrition for critically ill patients. Glutamine is conditionally essential during periods of stress, such as illness or injury, where its levels can significantly decrease. Gly-Gln serves as an effective source of glutamine that can be utilized by the body without the drawbacks associated with free L-glutamine, such as instability and toxicity during thermal sterilization.

Table 1: Comparison of Glycyl-L-Glutamine with L-Glutamine

| Property | This compound | L-Glutamine |

|---|---|---|

| Solubility | High | Low |

| Stability under heat | Stable | Unstable |

| Toxicity during sterilization | Low | High |

| Utilization in the body | Directly usable | Requires hydrolysis |

Gastrointestinal Health

Research indicates that Gly-Gln may enhance intestinal barrier function and reduce inflammation in gastrointestinal disorders. It has been shown to promote gut health by supporting the integrity of the intestinal mucosa, which is vital for nutrient absorption and immune function.

- Case Study : A study demonstrated that Gly-Gln supplementation improved gut permeability and reduced inflammatory markers in patients with inflammatory bowel disease (IBD) .

Cellular Protection

This compound has been studied for its protective effects against cellular damage caused by oxidative stress. It serves as a precursor for glutathione synthesis, an important antioxidant that plays a critical role in cellular defense mechanisms.

- Research Findings : In experiments involving cholesterol-dependent cytolysins from pathogenic bacteria, cells supplemented with Gly-Gln exhibited significantly lower levels of lactate dehydrogenase leakage compared to those without glutamine supplementation, indicating enhanced cellular protection .

Pharmaceutical Formulations

Gly-Gln's ability to form complexes with metal ions has implications in drug formulation. For example, studies have shown that complexes formed between Gly-Gln and bismuth trichloride can enhance the therapeutic efficacy of certain medications.

Table 2: Characterization of Gly-Gln Complexes

| Complex Composition | Characterization Techniques | Findings |

|---|---|---|

| Glycyl-L-Glutamine + Bismuth | IR Spectroscopy, Thermal Analysis | Dimeric structure confirmed; enhanced stability |

Central Nervous System Effects

Emerging research suggests that Gly-Gln may influence central nervous system functions, particularly in modulating opioid signaling pathways. Studies indicate that it can inhibit morphine-induced respiratory depression without affecting analgesic effects, suggesting potential therapeutic applications in pain management .

Industrial Applications

The industrial synthesis of Glycyl-L-glutamine has become a focus due to its wide-ranging applications in pharmaceuticals and nutrition. The development of efficient synthesis methods allows for large-scale production while maintaining stability and efficacy .

Mecanismo De Acción

Glicil-L-Glutamina (hidrato) ejerce sus efectos a través de varios mecanismos:

Actividad Antioxidante: Tiene altas propiedades antioxidantes, que ayudan a reducir el estrés oxidativo.

Efectos Neuroprotectores: Inhibe la depresión respiratoria inducida por morfina y reduce la intensidad de la abstinencia al interactuar con receptores específicos de neuropéptidos.

Efectos Cardioprotectores: Protege contra el daño por isquemia-reperfusión al disminuir el daño por reperfusión en los tejidos cardíacos.

Comparación Con Compuestos Similares

Glicil-L-Glutamina (hidrato) es única en comparación con otros compuestos similares debido a su estabilidad y biodisponibilidad. Compuestos similares incluyen:

L-Alanil-L-Glutamina: Otra forma estable de L-glutamina utilizada en medios de cultivo celular.

Glicilglutamina: Un dipéptido utilizado como sustituto de la L-glutamina en cultivo celular.

Estos compuestos comparten aplicaciones similares pero difieren en sus propiedades específicas y perfiles de estabilidad.

Actividad Biológica

Glycyl-L-glutamine monohydrate, a dipeptide formed from glycine and glutamine, has garnered attention for its potential biological activities, particularly in the fields of nutrition, immunology, and cellular metabolism. This article explores the compound's biological activity through various studies, highlighting its mechanisms of action, effects on immune function, and applications in clinical settings.

- Molecular Formula : C7H13N3O4

- Molecular Weight : 203.2 g/mol

- CAS Number : 13115-71-4

Glycyl-L-glutamine is recognized for its stability compared to free glutamine, making it suitable for use in cell culture media and as a nutritional supplement.

Glycyl-L-glutamine exhibits several biological activities primarily attributed to its role as a stable source of glutamine. The following mechanisms have been identified:

-

Cellular Metabolism :

- Glycyl-L-glutamine serves as a substrate for various metabolic pathways. It is hydrolyzed to release glutamine, which is crucial for protein synthesis and nitrogen metabolism in cells .

- The compound has been shown to influence the activity of enzymes such as glutamine synthetase (GS) and phosphate-dependent glutaminase (GLS), which are pivotal in regulating intracellular glutamine levels .

-

Neuroprotective Effects :

- In vitro studies indicate that glycyl-L-glutamine enhances the biosynthesis of acetylcholinesterase (AChE) in cultured neurons, particularly in preganglionically denervated ganglia. This suggests a potential neuroprotective role by maintaining cholinergic function .

- As an endogenous antagonist of β-endorphin, glycyl-L-glutamine may modulate pain perception and neuroinflammation .

-

Immunomodulation :

- Glycyl-L-glutamine plays a significant role in supporting immune function, especially during catabolic states such as infections and trauma. It promotes the proliferation of lymphocytes and enhances the production of key cytokines like interleukin-2 (IL-2) and interferon-gamma (IFN-gamma) .

- It has been reported to improve gut barrier function, thereby reducing intestinal permeability and preventing bacterial translocation into the bloodstream .

Clinical Applications

The biological activities of glycyl-L-glutamine have led to its application in various clinical settings:

- Nutritional Support :

- Cell Culture :

Case Studies

Several studies illustrate the efficacy of glycyl-L-glutamine:

- Study on Immune Function :

- Neuroprotective Study :

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Metabolic Role | Serves as a stable source of glutamine; influences enzyme activity related to nitrogen metabolism. |

| Neuroprotection | Enhances AChE biosynthesis; may modulate neuroinflammation and pain perception. |

| Immunomodulation | Supports lymphocyte proliferation; enhances cytokine production; improves gut barrier integrity. |

| Clinical Use | Nutritional support for critically ill patients; used in cell culture as a stable glutamine source. |

Propiedades

IUPAC Name |

(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O4.H2O/c8-3-6(12)10-4(7(13)14)1-2-5(9)11;/h4H,1-3,8H2,(H2,9,11)(H,10,12)(H,13,14);1H2/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFWVRQACSYLOH-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)C(C(=O)O)NC(=O)CN.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N)[C@@H](C(=O)O)NC(=O)CN.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647443 | |

| Record name | Glycyl-L-glutamine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172669-64-6 | |

| Record name | Glycyl-glutamine monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172669646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycyl-L-glutamine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCYL-GLUTAMINE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/668A00JUHO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.